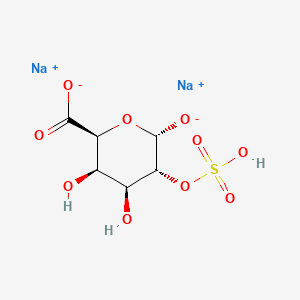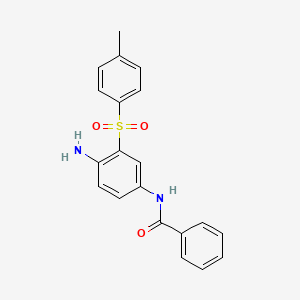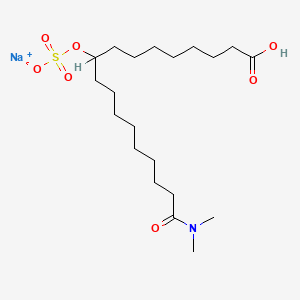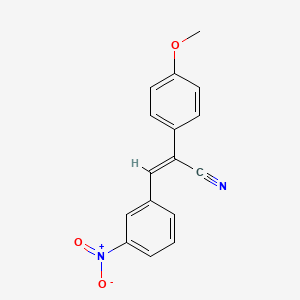
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and sulfonation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and consistency of the final product, which is essential for its applications in research and industry.
化学反応の分析
Types of Reactions
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxido and sulfooxy groups to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structures but differ in specific functional groups, leading to variations in their chemical properties and reactivity.
Other sulfooxyoxane derivatives: These compounds have different stereochemistry or additional substituents, which can affect their biological activity and applications.
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
96633-53-3 |
|---|---|
分子式 |
C6H8Na2O10S |
分子量 |
318.17 g/mol |
IUPAC名 |
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H9O10S.2Na/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10;;/h1-4,6-8H,(H,9,10)(H,12,13,14);;/q-1;2*+1/p-1/t1-,2+,3+,4-,6+;;/m1../s1 |
InChIキー |
FDSNQDPWBYMQAN-LDDVDCNTSA-M |
異性体SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
正規SMILES |
C1(C(C(OC(C1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)









